molecular formula C15H22O2 B1237751 Dehydrocurdione CAS No. 38230-32-9

Dehydrocurdione

Cat. No.: B1237751
CAS No.: 38230-32-9
M. Wt: 234.33 g/mol
InChI Key: ZYPUZCWWTYIGFV-DSDFTUOUSA-N
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Description

Dehydrocurdione is a natural product found in various species of the Curcuma genus, including Curcuma zedoaria, Curcuma wenyujin, and Curcuma aromatica

Preparation Methods

The synthesis of Dehydrocurdione involves several steps. The synthetic routes typically include the use of specific reagents and reaction conditions to achieve the desired product. Industrial production methods may involve the extraction of the compound from natural sources or the use of biotechnological processes to produce it in larger quantities .

Chemical Reactions Analysis

Dehydrocurdione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, it may be used in the development of new materials and products.

Mechanism of Action

The mechanism of action of Dehydrocurdione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Dehydrocurdione can be compared with other similar compounds, such as other cyclodecane derivativesSimilar compounds include other natural products found in the Curcuma genus and synthetic analogs designed to mimic its structure and activity .

Properties

IUPAC Name

(6Z,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,12H,5,7-9H2,1-4H3/b11-6-/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPUZCWWTYIGFV-DSDFTUOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC/C=C(\CC(=O)C(=C(C)C)CC1=O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38230-32-9
Record name Dehydrocurdione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038230329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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